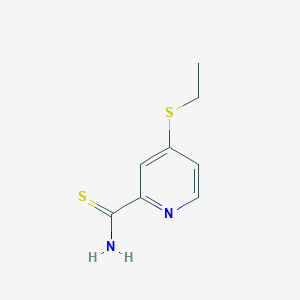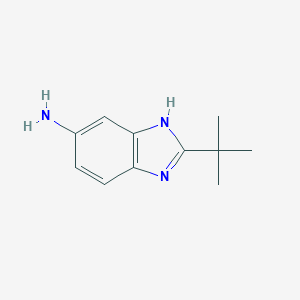![molecular formula C46H44O4Si2 B070194 2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE CAS No. 159638-87-6](/img/structure/B70194.png)
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features an anthracene core substituted with tert-butyl(diphenyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine. Catalysts like DMAP or imidazole may also be used to facilitate the reaction . The reaction conditions are generally mild, and the process is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety back to anthracene.
Substitution: The silyl ether groups can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core yields anthraquinone derivatives, while reduction can regenerate the anthracene structure.
Scientific Research Applications
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE exerts its effects is primarily through its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(diphenyl)silyl groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene (TBBPA)
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA)
Uniqueness
2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern and the presence of tert-butyl(diphenyl)silyl groups. These groups provide significant steric hindrance, which can influence the compound’s reactivity and stability compared to other anthracene derivatives .
Properties
IUPAC Name |
2,6-bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4Si2/c1-45(2,3)51(35-19-11-7-12-20-35,36-21-13-8-14-22-36)49-33-27-29-39-41(31-33)43(47)40-30-28-34(32-42(40)44(39)48)50-52(46(4,5)6,37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-32H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFREXSUGWTKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
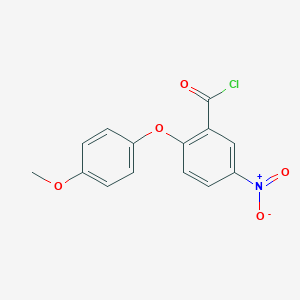

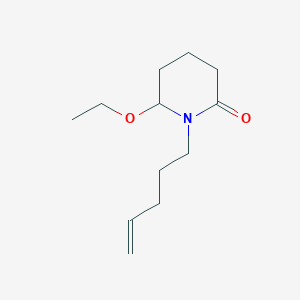
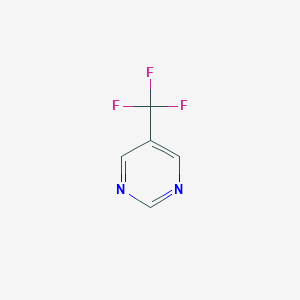
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
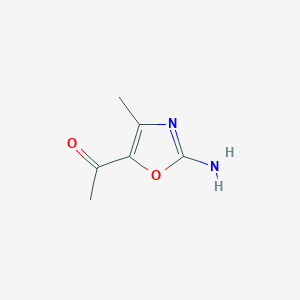
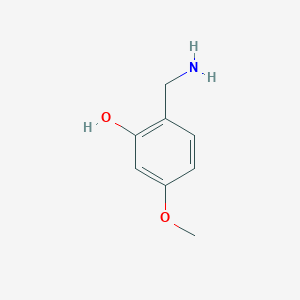

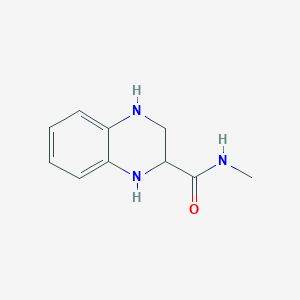
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline](/img/structure/B70137.png)
![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)
